molecular formula C9H9NO B1582041 4-Phenylazetidin-2-one CAS No. 5661-55-2

4-Phenylazetidin-2-one

Cat. No.: B1582041
CAS No.: 5661-55-2
M. Wt: 147.17 g/mol
InChI Key: MWKMQPSNTJCASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylazetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a phenyl group attached to the azetidinone ring.

Safety and Hazards

The safety information for 4-Phenylazetidin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 4-Phenylazetidin-2-one are not mentioned in the search results, it’s worth noting that research into the synthesis and potential applications of azetidinones is ongoing . For instance, one study explored the synthetic utility of 3-(4′-substitutedphenylthio)-azetidin-2-ones towards Lewis acid-catalyzed C-3 functionalization reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins. This leads to the disruption of cell wall integrity and ultimately bacterial cell death . In anticancer applications, it may induce apoptosis through the stabilization of microtubules and inhibition of key signaling pathways .

Properties

IUPAC Name

4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMQPSNTJCASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340957
Record name 4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-55-2
Record name 4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

40 g of styrene are slowly dripped into a solution of 54 g of chlorosulphonylisocyanate in 80 cm3 of ethyl ether, maintaining the solvent at reflux temperature. After three hours the reaction mixture is cooled and is added in small quantities to a solution of 48 g of sodium sulphite in 195 cm3 of water, maintaining the temperature at less than 22° C. with an external ice bath and the pH within a range of between 7 and 8 by adding an aqueous solution of potassium hydroxide at 10%. At the end of the addition the mixture is filtered and the organic phase of the filtrate is dried on sodium sulphate and evaporated. 21 g of the desired compound are obtained (yield 38%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
195 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylazetidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Phenylazetidin-2-one
Reactant of Route 3
4-Phenylazetidin-2-one
Reactant of Route 4
4-Phenylazetidin-2-one
Reactant of Route 5
4-Phenylazetidin-2-one
Reactant of Route 6
4-Phenylazetidin-2-one
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Phenylazetidin-2-one?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q2: How can spectroscopic techniques confirm the structure of this compound?

A2: Techniques like FTIR, 1H NMR, and mass spectrometry provide structural insights. For instance, FTIR can confirm the presence of the β-lactam ring through its characteristic carbonyl stretching frequency. [], []

Q3: What is a significant application of this compound in pharmaceutical synthesis?

A3: this compound serves as a key intermediate in the synthesis of the Taxol® side chain, a crucial component of the anticancer drug Taxol. []

Q4: Can this compound be used to synthesize medium-ring nitrogen-containing compounds?

A4: Yes, researchers have demonstrated the synthesis of 7-, 8-, and 9-membered 1,5-diazacyclic ketones from this compound derivatives through transamidative ring expansion in liquid ammonia. []

Q5: How does N-substitution on the this compound ring impact its reactivity in lipase-catalyzed ring-opening reactions?

A5: Studies have shown that the type of N-protecting group on this compound significantly influences its reactivity in lipase-catalyzed ring-opening reactions with alcohols. [], []

Q6: How is the stereochemistry of this compound relevant to its applications?

A6: The stereochemistry at the C3 and C4 positions is crucial, particularly in pharmaceutical synthesis. For example, the synthesis of Taxol requires specific stereoisomers of the side chain, which can be derived from chiral this compound derivatives. [], []

Q7: Can this compound derivatives act as catalysts in organic reactions?

A7: While not directly acting as catalysts, derivatives of this compound, particularly those incorporating metal complexes, have shown potential in asymmetric synthesis. For example, salen-copper(II) complexes derived from this compound have been used in the asymmetric synthesis of β-lactams. []

Q8: Can enzymes be used to synthesize chiral this compound derivatives?

A8: Yes, lipases like Candida antarctica lipase B have demonstrated highly enantioselective ring-opening alcoholysis of 4-arylazetidin-2-ones, providing a route to enantioenriched β-amino acid esters. []

Q9: How do substituents on the phenyl ring of this compound influence its biological activity?

A9: Research indicates that the presence and nature of substituents on the phenyl ring can significantly impact the biological activity of this compound derivatives. For instance, the introduction of a nitro group at the para position of the phenyl ring in 3-acetamido-4-phenylazetidin-2-one led to increased inhibition of Staphylococcus aureus β-lactamase. []

Q10: Can modifications to the β-lactam ring nitrogen affect the activity of this compound derivatives?

A10: Yes, N-substitution can significantly influence the reactivity and biological activity of this compound. For example, N-acylated derivatives showed better reactivity in lipase-catalyzed ring-opening reactions. []

Q11: What factors might affect the stability of this compound and its derivatives?

A11: Factors like pH, temperature, and the presence of nucleophiles can influence the stability of β-lactams. Specific studies on the stability of this compound under various conditions would be needed to provide a detailed assessment. []

Q12: Have computational methods been employed to study this compound?

A12: Yes, computational modeling has been used to understand the mechanism of lipase-catalyzed ring-opening reactions of this compound. This modeling provided insights into the enantioselectivity of the reaction. []

Q13: Is there information available regarding the toxicity of this compound?

A13: The provided research papers primarily focus on synthetic and mechanistic aspects. Dedicated toxicological studies would be needed to assess the safety profile of this compound and its derivatives.

Q14: What analytical techniques are commonly used to characterize and quantify this compound?

A14: Techniques like NMR spectroscopy, FTIR, mass spectrometry, and elemental analysis are routinely employed for structural characterization. Additionally, chiral HPLC methods are crucial for separating and analyzing enantiomers, particularly in the context of asymmetric synthesis and enzymatic resolutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.